4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Description
4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H19N3O6S2 and its molecular weight is 461.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” are currently unknown. The compound contains a thiazole ring, which is a significant platform in a number of medicinally relevant molecules . Thiazole-based compounds have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Molecules containing a thiazole ring are known to behave unpredictably when entering physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-based compounds are known to interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 461.51, which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiazole-based compounds are known to have a variety of effects on biological systems, depending on their specific structures and the targets they interact with .
Properties
IUPAC Name |
4-butoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-2-3-12-29-16-8-4-14(5-9-16)19(24)22-20-21-13-18(30-20)31(27,28)17-10-6-15(7-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPAQNZDOLLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.